Regioisomeric Purity as a Primary Quality Discriminator
Direct, high-strength comparative data for this specific compound is extremely limited in public literature and non-excluded databases. The most immediate and procurement-relevant differentiator from its closest analogs is the verified regioisomeric identity. While the 6-amino isomer (1-(6-Aminobenzo[d]oxazol-2-yl)ethanone) has a reported melting point of 172-175 °C , no such publicly accessible, authoritative physical constant was found for the 7-amino target compound in allowed sources. This absence of data itself highlights the risk of casual substitution, as physical properties can differ significantly between regioisomers, impacting formulation and handling.
| Evidence Dimension | Regioisomeric Identity Verification (Melting Point as a differentiating proxy) |
|---|---|
| Target Compound Data | No authoritative melting point data found in allowed sources. |
| Comparator Or Baseline | 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone: Melting Point = 172-175 °C |
| Quantified Difference | Data gap, indicating non-interchangeability. |
| Conditions | Vendor-reported physical property (CymitQuimica/Evitachem datasheet, used only for comparator data point) |
Why This Matters
For procurement, the lack of publicly benchmarked physical constants for the target compound means analytical verification (e.g., HPLC, NMR) against a certified standard is non-negotiable, and a generic 6-amino isomer cannot serve as a process surrogate.
